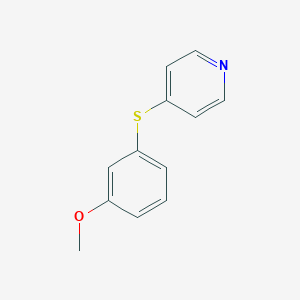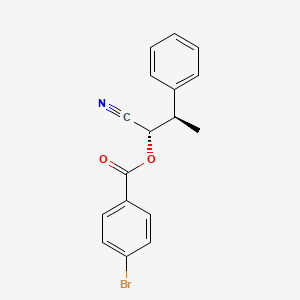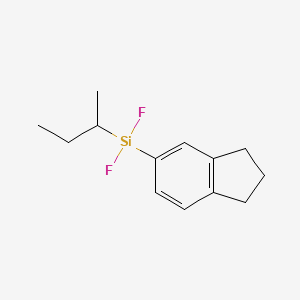
(Butan-2-yl)(2,3-dihydro-1H-inden-5-yl)difluorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Butan-2-yl)(2,3-dihydro-1H-inden-5-yl)difluorosilane is a chemical compound that features a unique combination of a butan-2-yl group and a 2,3-dihydro-1H-inden-5-yl group attached to a difluorosilane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(2,3-dihydro-1H-inden-5-yl)difluorosilane typically involves the reaction of a suitable indene derivative with a butan-2-yl silane precursor under controlled conditions. The reaction conditions often include the use of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(Butan-2-yl)(2,3-dihydro-1H-inden-5-yl)difluorosilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the difluorosilane group to other silicon-containing functionalities.
Substitution: The difluorosilane group can be substituted with other nucleophiles, leading to the formation of new silicon-based compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of silicon-containing compounds with different functional groups.
Aplicaciones Científicas De Investigación
(Butan-2-yl)(2,3-dihydro-1H-inden-5-yl)difluorosilane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a precursor for silicon-containing pharmaceuticals.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (Butan-2-yl)(2,3-dihydro-1H-inden-5-yl)difluorosilane involves its interaction with various molecular targets and pathways. The difluorosilane group can participate in silicon-based chemistry, forming stable bonds with other elements. This stability is crucial for its applications in materials science and organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
(Butan-2-yl)(2,3-dihydro-1H-inden-5-yl)difluorosilane: Unique due to the presence of both butan-2-yl and 2,3-dihydro-1H-inden-5-yl groups.
(Butan-2-yl)(2,3-dihydro-1H-inden-5-yl)ethylamine: Similar structure but with an amine group instead of difluorosilane.
1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)butan-1-one: Contains an indanyl group and a pyrrolidinyl group, used in different applications.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
918446-90-9 |
|---|---|
Fórmula molecular |
C13H18F2Si |
Peso molecular |
240.36 g/mol |
Nombre IUPAC |
butan-2-yl-(2,3-dihydro-1H-inden-5-yl)-difluorosilane |
InChI |
InChI=1S/C13H18F2Si/c1-3-10(2)16(14,15)13-8-7-11-5-4-6-12(11)9-13/h7-10H,3-6H2,1-2H3 |
Clave InChI |
VUIROARUQYKDHU-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)[Si](C1=CC2=C(CCC2)C=C1)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Dibromo-4,5-bis({6-[2-(2-methoxyethoxy)ethoxy]hexyl}oxy)benzene](/img/structure/B12602209.png)
![{Hexane-1,6-diylbis[oxy(3-nitro-4,1-phenylene)]}dimethanamine](/img/structure/B12602211.png)
![5-{[4-(Methylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12602213.png)
![7-[Bis(4-methylphenyl)amino]-9,9-dimethyl-9H-fluoren-2-OL](/img/structure/B12602220.png)
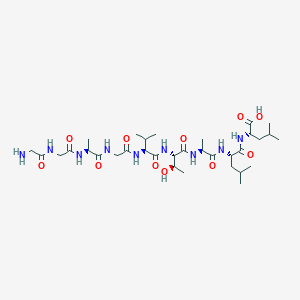
![9-Ethyl-3-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]carbazole](/img/structure/B12602234.png)
![2H-Benzo[a]quinolizin-2-one, 6,7-dihydro-1,3,4-trimethyl-](/img/structure/B12602241.png)
![{3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridin-2-yl}methanol](/img/structure/B12602244.png)
![3-[(1-Ethoxyethyl)sulfanyl]propan-1-OL](/img/structure/B12602247.png)
![7-Methoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B12602263.png)
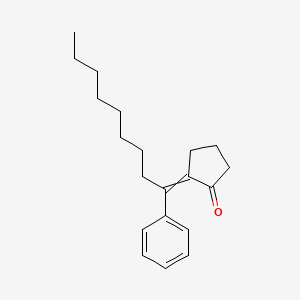
![N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12602276.png)
